3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole
Overview
Description
This compound is an indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Indole derivatives have been synthesized by researchers due to their broad-spectrum biological activities . The synthesis of indole derivatives involves electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .Molecular Structure Analysis
The molecular structure of indole derivatives is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons . The indole moiety carries an alkyl chain at the 1-position .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, they can be oxidized to form desired compounds or undergo degradation .Physical and Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . They are known for their aromatic nature due to the presence of a benzenoid nucleus and 10 π-electrons .Scientific Research Applications
Synthesis and Characterization
3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole and its derivatives have been synthesized and characterized through various methods. In a study by Bhat et al. (2017), a similar compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was synthesized using a one-pot three-component reaction. This compound was characterized using techniques like XRD, FTIR, FT-Raman, and NMR spectroscopy, highlighting its structural and vibrational properties (Bhat et al., 2017).
Antimicrobial Activity
Some derivatives of this compound have shown antimicrobial properties. Babu et al. (2008) synthesized novel derivatives and tested them for antibacterial and antifungal activities. They found that these compounds were effective against certain bacterial and fungal strains, showcasing their potential as antimicrobial agents (Babu et al., 2008).
Chemical Reactions and Mechanisms
Studies have also focused on the chemical reactions and mechanisms involving indole derivatives. For instance, Astolfi et al. (2006) investigated the reactions of indoles with nitrogen dioxide and nitrous acid, leading to the formation of various indole derivatives, including nitroso and isonitroso indole derivatives (Astolfi et al., 2006).
Material Science Applications
In the field of material science, this compound derivatives have been studied for their properties and applications. Verma et al. (2016) explored Bis (indolyl) methanes as green corrosion inhibitors for mild steel in an acidic solution. Their study suggests the potential of these compounds in corrosion protection, which is crucial for material preservation (Verma et al., 2016).
Bioactive Molecule Synthesis
Indole and itsderivatives play a significant role in the synthesis of bioactive molecules. A 2022 study by Kumar et al. emphasized the synthesis of novel 1-(1H-indol-1-yl)ethanone compounds. These compounds were evaluated for their computational effects on the COX-2 enzyme and tested for in vivo analgesic and anti-inflammatory activity, highlighting their potential in pharmaceutical research (Kumar et al., 2022).
Green Chemistry
In green chemistry, the synthesis of compounds like this compound plays a crucial role. For example, Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments. Their research contributes to the development of environmentally friendly corrosion prevention methods (Verma et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives have immense potential to be explored for newer therapeutic possibilities . Their diverse biological activities have created interest among researchers to synthesize a variety of indole derivatives . Future research could focus on synthesizing new indole derivatives and exploring their potential therapeutic applications.
Properties
IUPAC Name |
3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-26(28)16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESZGFYDUDJFLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323151 | |
Record name | STK521919 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-91-9 | |
Record name | NSC403186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK521919 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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